molecular formula C22H19ClFN3O4S2 B2692565 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851781-12-9

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2692565
CAS RN: 851781-12-9
M. Wt: 507.98
InChI Key: FYQPMUDVPZLECT-UHFFFAOYSA-N
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Description

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClFN3O4S2 and its molecular weight is 507.98. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on compounds structurally similar to N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has focused on understanding their molecular conformation, hydrogen bonding, and potential biological activity. For instance, studies on N-sulfonyl-substituted polyhalogenated aldehyde imines have demonstrated their high reactivity, which could be pertinent in synthesizing derivatives with significant biological activities (Yu. A. Aizina et al., 2012). Similarly, the analysis of N-(2,3-Dichlorophenyl)methanesulfonamide's structure highlights how the orientation of the N—H bond and the molecule's conformation could affect its interaction with biological receptors (B. Gowda et al., 2007).

Synthetic Applications and Chemical Reactivity

The synthetic utility of similar compounds has been explored in various studies. One such investigation revealed a new synthetic approach to phenylmethanesulfonamide derivatives, indicating the potential for creating a wide range of biologically active compounds through novel synthetic routes (Yu. A. Aizina et al., 2012). Additionally, the study on the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines through 5-Endo-Trig Cyclisation Reactions indicates the versatility of sulfonyl compounds in synthesizing cyclic compounds with potential pharmacological properties (D. Craig et al., 2000).

Structural Studies and Drug Design

Structural studies, such as the one conducted on three nimesulide triazole derivatives, offer insights into how substitutions on the sulfonyl group affect supramolecular assembly. This is crucial for drug design, as it impacts the drug's bioavailability and interaction with its target (Tanusri Dey et al., 2015). Similarly, research on the crystal structure of sulfonamide derivatives aids in understanding the molecular basis of their biological activity, potentially guiding the development of new therapeutics (I. Binkowska et al., 2001).

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-9-5-15(6-10-19)21-14-22(16-3-2-4-18(24)13-16)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQPMUDVPZLECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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